molecular formula C14H18N2O4 B175153 tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 186390-79-4

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B175153
CAS RN: 186390-79-4
M. Wt: 278.3 g/mol
InChI Key: AKMALXRXYAFPLL-UHFFFAOYSA-N
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Description

Tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as TBND, is a synthetic molecule composed of a tert-butyl group, a nitro group, a dihydroisoquinoline group, and a carboxyl group. It is mainly used as a reagent in organic synthesis and as a tool in scientific research.

Scientific Research Applications

1. Nitroxide Radical Synthesis

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is involved in the synthesis of various nitroxide radicals. Ivanov et al. (1976) synthesized a range of compounds, including alkyl derivatives of hydrogenated 2,2,4-trimethylquinoline, and examined their structures using ESR and NMR spectra, contributing to the field of radical chemistry and spectroscopy Ivanov, Y., Kokorin, A., Shapiro, A., & Rozantsev, E. G. (1976). Russian Chemical Bulletin.

2. Chemoselective tert-Butoxycarbonylation

The compound is used in the chemoselective tert-butoxycarbonylation of acidic proton-containing substrates like phenols and amines. Saito et al. (2006) described using a related dihydroisoquinoline derivative as a reagent, which proceeds in high yield under mild conditions, highlighting its utility in organic synthesis Saito, Y., Ouchi, H., & Takahata, H. (2006). Tetrahedron.

3. Synthetic Studies on Marine Drugs

Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products. This highlights the compound's relevance in medicinal chemistry and drug discovery Li, H.-J., Wang, J.-L., Wang, R., Luo, D.-H., & Wu, Y.-C. (2013). Journal of Chemistry.

4. Application in Tandem Nucleophilic Addition and Cyclization

Obika et al. (2007) utilized carbophilic Lewis acids for the synthesis of 1,2-dihydroisoquinolines through a tandem nucleophilic addition and cyclization process. This method is significant for synthesizing various nucleophiles and creating new chemical compounds Obika, S., Kono, H., Yasui, Y., Yanada, R., & Takemoto, Y. (2007). The Journal of Organic Chemistry.

5. Metal-Free Nitration of Quinoline N-Oxides

Zhao et al. (2015) developed a method for synthesizing 3-nitroquinoline N-oxides using tert-butyl nitrite, demonstrating an eco-friendly and highly regioselective nitration process. This illustrates the compound's role in green chemistry and sustainable practices Zhao, J., Li, P., Xia, C., & Li, F. (2015). RSC Advances.

properties

IUPAC Name

tert-butyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-8-12(16(18)19)5-4-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMALXRXYAFPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573269
Record name tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186390-79-4
Record name tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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